![molecular formula C18H16N2O4S B213598 Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)
Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MMPI, and it is a member of the isoxazole family of compounds. MMPI is a potent inhibitor of various enzymes, and it has been shown to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of MMPI involves the inhibition of enzyme activity by binding to the active site of the enzyme. MMPI has been shown to have a high affinity for certain enzymes, such as matrix metalloproteinases, which are involved in various pathological conditions, including cancer and inflammation.
Biochemical and Physiological Effects:
MMPI has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. MMPI has also been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. In addition, MMPI has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MMPI in lab experiments is its potent inhibitory effect on various enzymes, which makes it a valuable tool for studying enzyme activity. However, one limitation of MMPI is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on MMPI. One area of research is the development of new MMPI analogs with improved potency and selectivity for specific enzymes. Another area of research is the investigation of the potential therapeutic applications of MMPI in various diseases, including cancer, inflammation, and viral infections. Finally, the neuroprotective effects of MMPI need to be further investigated to determine its potential as a therapeutic agent for neurodegenerative diseases.
Synthesemethoden
The synthesis of MMPI involves the reaction of 5-methyl-3-phenyl-4-isoxazolecarboxylic acid with methyl 5-aminomethyl-3-thiophenecarboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then purified by column chromatography to obtain pure MMPI.
Wissenschaftliche Forschungsanwendungen
MMPI has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have potent inhibitory effects on various enzymes, including proteases, kinases, and phosphatases. MMPI has also been shown to have anti-inflammatory, anti-tumor, and anti-viral activities.
Eigenschaften
Molekularformel |
C18H16N2O4S |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
methyl 5-methyl-2-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H16N2O4S/c1-10-9-13(18(22)23-3)17(25-10)19-16(21)14-11(2)24-20-15(14)12-7-5-4-6-8-12/h4-9H,1-3H3,(H,19,21) |
InChI-Schlüssel |
NRBNXNYTDTXIDQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(S1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)C(=O)OC |
Kanonische SMILES |
CC1=CC(=C(S1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



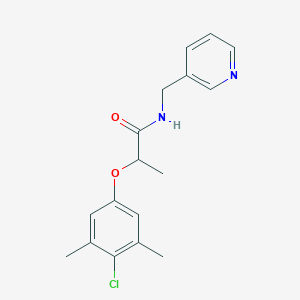
![N-(4-chloro-2-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213516.png)
![1-methyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213519.png)
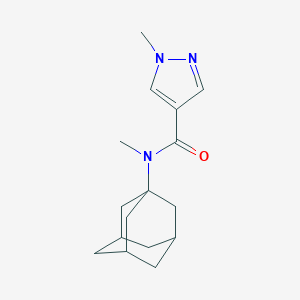
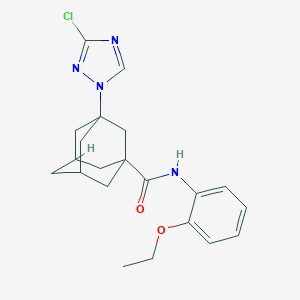
![N-[4-(1-azepanylsulfonyl)phenyl]-1,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B213524.png)
![Methyl 4-(4-ethylphenyl)-5-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B213526.png)
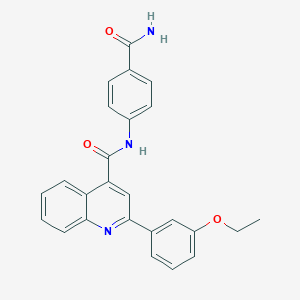
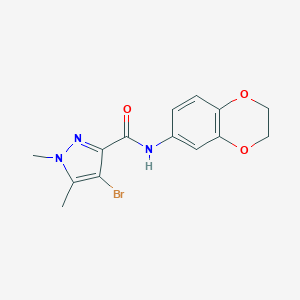
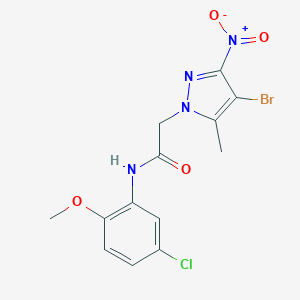
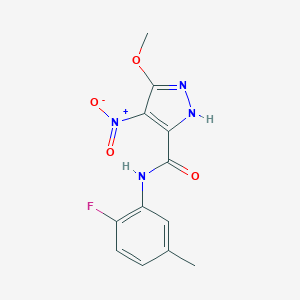
![5-[(2,4-dichlorophenoxy)methyl]-N-(2-methyl-5-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213535.png)
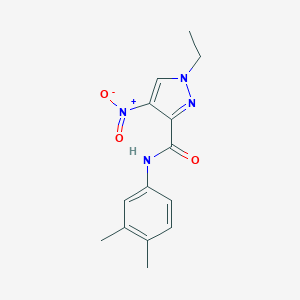
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide](/img/structure/B213540.png)